Cas no 159383-57-0 (2-chloro-3-(3-chloropropyl)-6-methoxyquinoline)

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a halogenated quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features reactive chloro substituents at the 2-position and the propyl side chain, along with a methoxy group at the 6-position, offering versatility for further functionalization. The compound's quinoline core provides a stable aromatic framework, while the chloropropyl moiety enhances its utility as an intermediate in synthetic chemistry. This compound may serve as a key building block for the development of biologically active molecules, particularly in the design of antimicrobial or antitumor agents. Its well-defined reactivity profile makes it suitable for controlled modifications in targeted synthesis.
2-chloro-3-(3-chloropropyl)-6-methoxyquinoline structure
159383-57-0 structure
Product Name:2-chloro-3-(3-chloropropyl)-6-methoxyquinoline
CAS No:159383-57-0
MF:C13H13Cl2NO
MW:270.154421567917
MDL:MFCD09787635
CID:869362
Update Time:2025-05-23

2-chloro-3-(3-chloropropyl)-6-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline
    • 2-chloro-6-methoxy-3-(3-chloro)propylquinoline
    • MDL: MFCD09787635
    • Inchi: 1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3
    • InChI Key: YTYKURZXNARJCD-UHFFFAOYSA-N
    • SMILES: C1(=CC=C2N=C(Cl)C(CCCCl)=CC2=C1)OC

Computed Properties

  • Exact Mass: 269.03700

Experimental Properties

  • PSA: 22.12000
  • LogP: 4.06820

2-chloro-3-(3-chloropropyl)-6-methoxyquinoline Security Information

  • Hazard Category Code: 41
  • Safety Instruction: 26-39

2-chloro-3-(3-chloropropyl)-6-methoxyquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C614138-50mg
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
159383-57-0
50mg
$ 50.00 2022-06-06
TRC
C614138-100mg
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
159383-57-0
100mg
$ 70.00 2022-06-06
TRC
C614138-500mg
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
159383-57-0
500mg
$ 250.00 2022-06-06
Apollo Scientific
OR307900-1g
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
159383-57-0
1g
£247.00 2025-02-20
abcr
AB213391-250 mg
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
159383-57-0
250mg
€161.00 2023-05-06
abcr
AB213391-1 g
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
159383-57-0
1g
€356.50 2023-05-06
abcr
AB213391-5 g
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
159383-57-0
5g
€934.50 2023-05-06
abcr
AB213391-250mg
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline; .
159383-57-0
250mg
€155.40 2025-03-19
abcr
AB213391-1g
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline; .
159383-57-0
1g
€341.70 2025-03-19
abcr
AB213391-5g
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline; .
159383-57-0
5g
€892.50 2025-03-19

Additional information on 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline

Introduction to 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS No. 159383-57-0) and Its Applications in Modern Chemical Biology

2-chloro-3-(3-chloropropyl)-6-methoxyquinoline, identified by its CAS number 159383-57-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer effects. The presence of chloro and methoxy substituents, along with a propyl chain, modifies the electronic and steric environment of the quinoline core, influencing its interactions with biological targets.

The structural features of 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline make it a promising candidate for further investigation in drug discovery. The chloro groups introduce electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution, while the methoxy group provides a slight electron-donating effect, which can modulate the reactivity of the quinoline ring. The 3-(3-chloropropyl) side chain adds steric bulk and additional potential interaction points with biological molecules.

In recent years, there has been a surge in research focused on quinoline derivatives due to their ability to interfere with essential biological pathways in pathogens and cancer cells. One of the most notable areas of investigation has been their role in inhibiting enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. Studies have shown that modifications to the quinoline scaffold can significantly alter its binding affinity and selectivity towards these targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline with high precision. Molecular docking simulations have revealed that this compound can effectively bind to the active sites of various enzymes, suggesting its potential as an inhibitor. For instance, preliminary studies indicate that it may interact with topoisomerase II, an enzyme implicated in several types of cancer, by stabilizing its cleavage complex. This interaction could lead to the development of novel anticancer agents.

The synthesis of 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of 2-amino-6-methoxyquinoline with 1,1-dichloropropane under basic conditions, followed by nucleophilic substitution reactions to introduce the chloro groups. The final step involves protecting group strategies to prevent unwanted side reactions during purification.

One of the challenges in working with 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline is its potential reactivity due to the presence of multiple functional groups. However, recent innovations in synthetic methodologies have addressed these issues by employing controlled reaction conditions and advanced purification techniques. These advancements have not only improved the efficiency of synthesis but also enhanced the scalability of producing this compound for further research.

The biological activity of 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline has been explored in several preclinical studies. Initial assays have shown promising results in inhibiting the growth of certain cancer cell lines by disrupting microtubule formation and inducing apoptosis. Additionally, its antimicrobial properties have been investigated against a range of pathogens, including resistant strains of bacteria. These findings highlight its potential as a lead compound for developing new therapeutic agents.

Another exciting aspect of this compound is its ability to cross biological membranes due to its lipophilic nature. This property makes it an excellent candidate for topical applications where systemic absorption is desired. Furthermore, its stability under various conditions enhances its suitability for formulation into drugs that require long shelf life and stability at room temperature.

The role of 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline in drug discovery is further underscored by its versatility in chemical modifications. Researchers can easily alter its structure by introducing additional functional groups or changing substituents on the quinoline ring. This flexibility allows for the creation of a library of derivatives with tailored properties for specific applications.

In conclusion, 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS No. 159383-57-0) represents a significant advancement in chemical biology with its unique structural features and broad spectrum of biological activities. Its potential as an anticancer agent, antimicrobial agent, and more underscores its importance as a lead compound for drug development. As research continues to uncover new applications and synthetic strategies for this compound, it is poised to play a crucial role in addressing some of today's most pressing medical challenges.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent